Oxo(oxoethenylidene)uranium
Description
Structure
2D Structure
Properties
CAS No. |
251990-63-3 |
|---|---|
Molecular Formula |
C2O2U |
Molecular Weight |
294.05 g/mol |
InChI |
InChI=1S/C2O.O.U/c1-2-3;; |
InChI Key |
TUPJIUJZIYVGQB-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=[U]=O)=O |
Origin of Product |
United States |
Advanced Spectroscopic Elucidation of Electronic and Vibrational States
Vibrational Spectroscopy for Characterizing Uranium-Oxo and Uranium-Carbon Linkages
Vibrational spectroscopies, including Infrared (IR) and Raman, are indispensable tools for identifying the specific bonding arrangements within a molecule. nih.gov They are particularly sensitive to the strong, covalent bonds uranium forms with light elements like oxygen and carbon.
Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. For a molecule like Oxo(oxoethenylidene)uranium, the most informative IR bands would be those corresponding to the U=O (oxo) and the U-C=C=O (oxoethenylidene) moieties.
The U=O stretching vibration in uranium complexes is highly characteristic. In uranyl (UO₂²⁺) species, the asymmetric stretching mode (ν₃) is IR-active and typically appears in the 900–1000 cm⁻¹ region. acs.org For terminal mono-oxo uranium complexes, this frequency can vary based on the uranium oxidation state and coordination environment but remains a strong indicator of the U=O double bond.
The oxoethenylidene (ketene) ligand is more complex. The C=C=O group has characteristic asymmetric and symmetric stretching modes. The asymmetric stretch (νₐ) typically appears as a very strong band in the 2100-2200 cm⁻¹ range. The uranium-carbon bond itself, in related uranium carbide molecules, has been identified via IR spectroscopy. For instance, the diatomic UC molecule exhibits a stretching frequency at 827 cm⁻¹, while the linear CUC molecule shows a characteristic band at 891 cm⁻¹. nih.gov The presence of a U-C=C=O linkage would therefore be expected to produce a unique set of IR absorptions reflecting the coupled vibrations of the entire functional group.
Table 1: Representative Infrared Stretching Frequencies for Uranium-Ligand Bonds This table is based on data from analogous compounds as direct experimental data for this compound is not available.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| U=O (Oxo) | Asymmetric Stretch (ν₃) | 900 - 952 | In uranyl (UO₂⁺/²⁺) complexes. acs.org |
| U≡C (Carbide) | Stretch | 827 | Observed for UC in a solid argon matrix. nih.gov |
| C=C=O (Ketene) | Asymmetric Stretch (νₐ) | 2100 - 2200 | A very strong and characteristic absorption. libretexts.orguc.edu |
| U-C=C=O | U-C Stretch | ~800 - 900 | Estimated based on uranium carbide data. nih.gov |
Raman spectroscopy, which detects scattered light, is complementary to IR spectroscopy. nih.gov For molecules with a center of symmetry, vibrational modes that are Raman-active are often IR-inactive, and vice-versa.
The symmetric stretch (ν₁) of the uranyl (UO₂²⁺) ion is strongly Raman active and provides a clear spectroscopic signature for this moiety. acs.org Its frequency is sensitive to the equatorial ligands and can be used to identify individual species in solution. rsc.orgacs.orgresearchgate.net In complexes containing cation-cation interactions, where a uranyl oxo atom bonds to a neighboring uranium center, the symmetry is broken, and the ν₁ band can be red-shifted to as low as 760-780 cm⁻¹. nih.gov
For the U-C=C=O ligand, the symmetric C=C=O stretching vibration would be expected to be Raman active. Raman spectroscopy is a powerful technique for studying uranium speciation and can be used to monitor changes in the coordination environment and oxidation state. nih.govosti.gov The technique is valuable for characterizing the full vibrational profile of complex uranium ligands in both solid and solution states. researchgate.netspectrasolutionsinc.com
Table 2: Representative Raman Frequencies for Uranyl Symmetric Stretching Mode
| Uranium Species | ν₁ (U=O) Symmetric Stretch (cm⁻¹) | System/Notes |
|---|---|---|
| UO₂F₄²⁻ | 828 | Aqueous solution with fluoride. rsc.org |
| UO₂F₅³⁻ | 817 | Aqueous solution with fluoride. rsc.org |
| (UO₂)₄(WO₅)W₂O₈)O₂]⁴⁻ | ~780 | Cation-cation interactions present. nih.gov |
| (UO₂)₇(WO₅)₃O₃]⁴⁻ | ~760 | Cation-cation interactions present. nih.gov |
| Uranyl trinitrate complexes | ~880 | Solid state. tandfonline.com |
Electronic Absorption and Emission Spectroscopy for f-Electron Systems
Electronic spectroscopy (UV/Vis/NIR) probes the transitions between electronic energy levels in a molecule. For uranium, these spectra are complex due to the involvement of 5f orbitals and are highly dependent on the oxidation state. nih.govacs.org
The electronic spectrum of a uranium complex provides a fingerprint of its oxidation state. rsc.orgrsc.org
Uranium(VI) (5f⁰): As a 5f⁰ ion, U(VI) does not have any f-f electronic transitions. acs.org Its electronic spectrum is characterized by intense ligand-to-metal charge transfer (LMCT) bands, typically in the UV and visible regions (below 500 nm). acs.org These bands often exhibit vibronic fine structure due to coupling with the symmetric U-O stretching vibration. acs.org
Uranium(V) (5f¹): With a single 5f electron, U(V) complexes display both f-f transitions and LMCT bands. The f-f transitions are typically weaker and appear in the near-infrared (NIR) region. nih.govacs.org For example, a U(V) hydroxido complex shows sharp bands at 1545 nm and 1615 nm. rsc.org The position and intensity of these bands are sensitive to the ligand field and geometry of the complex. tandfonline.com
Uranium(IV) (5f²): The 5f² configuration of U(IV) gives rise to a rich and complex pattern of f-f transitions across the visible and NIR regions. acs.org These transitions are Laporte forbidden and thus generally have low molar absorptivity. The spectra are more complicated than for U(V) due to the greater number of possible electronic states. acs.org Interpreting these spectra often requires sophisticated computational methods to assign the observed transitions. nih.govacs.org
Table 3: Comparison of Electronic Spectroscopy for Uranium Oxidation States
| Oxidation State | 5f Configuration | Spectral Features | Typical Wavelength Region | Molar Absorptivity (ε) |
|---|---|---|---|---|
| Uranium(VI) | 5f⁰ | Ligand-to-Metal Charge Transfer (LMCT) | < 500 nm | High (>1000 M⁻¹cm⁻¹) |
| Uranium(V) | 5f¹ | f-f transitions and LMCT | > 1500 nm (f-f), < 1400 nm (LMCT) rsc.org | Low to moderate (f-f), High (LMCT) |
| Uranium(IV) | 5f² | Complex f-f transitions | Visible and NIR (450-2000 nm) | Low (< 100 M⁻¹cm⁻¹) |
Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Spectroscopy
Magnetic measurements are crucial for elucidating the electronic ground state of uranium complexes, which is determined by the interplay of the ligand field, inter-electronic repulsion, and strong spin-orbit coupling.
Magnetic Susceptibility: This technique measures the degree to which a material is magnetized in an applied magnetic field. For uranium complexes, it is highly informative of the oxidation state and electronic ground state. U(VI) (5f⁰) complexes are diamagnetic, while U(IV) (5f²) and U(V) (5f¹) complexes are paramagnetic. acs.org The temperature dependence of the magnetic susceptibility can distinguish between a magnetically non-degenerate (singlet) ground state, where the magnetic moment approaches zero at low temperatures, and a degenerate ground state, which retains a significant magnetic moment at low temperatures. manchester.ac.uk Spin-orbit coupling (SOC) is a dominant force in uranium chemistry, often being larger than ligand field effects. acs.organl.gov This coupling mixes spin and orbital angular momentum, and the magnetic properties cannot be described by a simple spin-only formula. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic species, being particularly effective for systems with an odd number of unpaired electrons, such as U(V) (5f¹). tandfonline.comismar.org While many U(IV) (5f²) complexes are "EPR silent" due to having a non-magnetic ground state and rapid relaxation, some U(III) (5f³) and U(V) (5f¹) species give rise to distinct EPR spectra. osti.gov The spectrum is characterized by a g-tensor, whose principal values are highly sensitive to the composition of the ground state wavefunction. researchgate.net Analysis of the g-values provides direct insight into how the 5f orbitals mix under the combined influence of the ligand field and spin-orbit coupling, revealing the precise nature of the electronic ground state. acs.org
Table 4: Magnetic Properties of Uranium Oxidation States
| Oxidation State | 5f Configuration | Typical Room Temp. Magnetic Moment (µB) | EPR Activity | Key Insights from Magnetic Data |
|---|---|---|---|---|
| Uranium(VI) | 5f⁰ | 0 (Diamagnetic) | Inactive | Confirms 5f⁰ configuration. |
| Uranium(V) | 5f¹ | ~1.6 - 2.5 manchester.ac.uk | Active | g-values reveal ground state wavefunction. tandfonline.comresearchgate.net |
| Uranium(IV) | 5f² | ~2.8 - 3.6 acs.orgmanchester.ac.uk | Generally inactive | Temperature dependence reveals singlet or degenerate ground state. manchester.ac.uk |
Analysis of Magnetic Exchange Phenomena in Binuclear Uranium-Oxo Systems
Magnetic exchange interactions describe the coupling between the spins of unpaired electrons on adjacent metal centers in polynuclear complexes. In binuclear uranium-oxo systems, this phenomenon is mediated by the bridging oxo ligands and provides insight into the electronic communication between the uranium ions. researchgate.net
The formation of binuclear uranium-oxo complexes can occur through various mechanisms, including rearrangement and reductive silylation of uranyl oxo groups. researchgate.net The resulting structures can exhibit strong magnetic coupling between the uranium centers. researchgate.net For example, a "butterfly-shaped" Si-OUO₂UO-Si molecule has demonstrated remarkably strong U(V)-U(V) coupling. researchgate.net The study of such systems is relevant to understanding the aggregation of actinide oxide clusters in the environment. researchgate.net
The magnitude and nature of the magnetic exchange (ferromagnetic or antiferromagnetic) are influenced by factors such as the U-O-U bond angle and the U-U distance. Antiferromagnetic coupling has been observed in various μ-oxo-bridged di-iron(III) porphyrin dimers, where the strength of the coupling is modulated by the geometry of the Fe-O-Fe unit. rsc.org Similar principles would apply to binuclear uranium-oxo systems.
| System | Magnetic Coupling (J in cm⁻¹) | Key Structural Feature | Reference |
| Binuclear U(V)-oxo complex | Strong U(V)-U(V) coupling | Butterfly-shaped Si-OUO₂UO-Si core | researchgate.net |
| μ-oxo-bridged di-iron(III) porphyrin | J = -130.4 | Bent Fe-O-Fe unit | rsc.org |
| 1e⁻-oxidized di-iron(III) porphyrin | J = -37.8 | More distorted porphyrin cores | rsc.org |
| 2e⁻-oxidized di-iron(III) porphyrin | J = -116.1 | --- | rsc.org |
This table presents data on magnetic exchange in related binuclear systems to infer potential properties of binuclear this compound complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and electronic environment of diamagnetic and paramagnetic uranium complexes in solution. ¹H, ¹³C, and other relevant nuclei NMR can provide detailed information about the ligand framework and its coordination to the uranium center.
In paramagnetic uranium complexes, the NMR signals are often significantly shifted due to the influence of the unpaired f-electrons. The magnitude and direction of these paramagnetic shifts are sensitive to the electronic structure and magnetic properties of the complex. For instance, in a uranium(IV) complex with a chelating alkyl-borohydride ligand, the ¹H NMR spectrum displays broad signals with unusual paramagnetic shifts compared to other uranium(IV) alkyls. illinois.edu
For organometallic uranium complexes, ¹³C NMR spectroscopy, in conjunction with DFT calculations, has been used to probe the covalency of uranium-carbon bonds. osti.gov The chemical shift of the carbon atom directly bonded to uranium (the ipso-carbon) is particularly sensitive to relativistic effects and the degree of covalent mixing between uranium and carbon orbitals. osti.gov In a hypothetical this compound complex, the ¹³C NMR signals of the oxoethenylidene ligand would be expected to provide significant insight into the U-C bonding.
The fluxional behavior of ligands in solution can also be studied using variable-temperature NMR spectroscopy. Many uranium complexes exhibit dynamic processes, such as ligand exchange or conformational changes, which can be monitored by observing changes in the NMR spectra as a function of temperature. illinois.edud-nb.info
| Compound/System | Nucleus | Observed Chemical Shift (ppm) | Significance | Reference |
| [UO₂(Fmes)₃]⁻ | ¹³C (Cipso) | 240 | Indicates significant U-C bond covalency | osti.gov |
| U(BDAM)₄ | ¹H (U-CH₂) | 8.19 | Unusually small paramagnetic shift for U(IV) alkyl | illinois.edu |
| U(BDAM)₄ | ¹H (NMe₂) | 4.25 | --- | illinois.edu |
| [Li(Et₂O)₃(THF)] Current time information in Bangalore, IN. | ¹H (meta-CH) | 8.30 | --- | osti.gov |
| [Li(Et₂O)₃(THF)] Current time information in Bangalore, IN. | ⁷Li | -0.28 | Consistent with a fully solvated Li⁺ cation | osti.gov |
This interactive data table showcases NMR data for related uranium complexes to provide a comparative basis for the potential NMR characteristics of this compound.
Theoretical Investigations into Chemical Bonding and Electronic Structure of Oxo Oxoethenylidene Uranium Analogues
Detailed Analysis of Uranium-Carbon Multiple Bonding
The formation of multiple bonds between uranium and carbon is a topic of significant interest, highlighting the ability of f-orbitals to participate in covalent interactions. Analogues such as uranium carbenes (U=C) and alkylidynes (U≡C) provide a foundation for understanding the bonding in more complex species like oxo(oxoethenylidene)uranium.
The uranium-carbon multiple bond in analogues is composed of both sigma (σ) and pi (π) interactions. In a uranium-carbene double bond (U=C), the bonding can be described by:
A σ-bond: Formed by the donation of electron density from a carbon-based sp²-hybridized orbital to an acceptor orbital on the uranium center.
A π-bond: Formed by back-donation from a filled uranium orbital (of d or f character) into an empty p-orbital on the carbene carbon.
In more complex systems, such as those with a [C=C=O] ligand, the bonding is more intricate but follows similar principles of σ-donation and π-interaction. Theoretical studies on uranium carbene complexes have confirmed the presence of both σ and π natural orbitals between the uranium and carbon atoms. chinesechemsoc.org In some cases, the π-bond can be quite strong, though typically weaker than the σ-bond. chinesechemsoc.org The nature of these interactions is critical in stabilizing the complex and defining its reactivity. In uranium alkylidyne (U≡C) complexes, the triple bond is composed of one σ and two π bonds. pnas.org
A defining feature of actinide chemistry is the participation of 5f orbitals in covalent bonding, in addition to the 6d and 7s orbitals. scispace.comacs.orgresearchgate.net The relativistic mixing of these valence orbitals makes them all energetically available for bonding. scispace.com
Theoretical analyses consistently show that the uranium-carbon bond is not a simple d-metal interaction.
Uranium 5f and 6d Orbitals: Both 5f and 6d orbitals are significantly involved in forming U=C double bonds. chinesechemsoc.org In one study of a uranium-carbene complex, DFT calculations showed that 6d and 5f orbitals contribute almost equally as σ and π acceptor orbitals. chinesechemsoc.org In U≡C triple bonds, the bonding involves hybrids of uranium's 6d and 5f orbitals with carbon's 2s and 2p orbitals. pnas.org
Uranium 7s Orbitals: The 7s orbital also plays a role, primarily in σ-bonding interactions. acs.orgunige.ch Studies on various organouranium complexes confirm that the 5f, 6d, and 7s orbitals form an energetically close-packed manifold, and all can contribute to metal-ligand bonding. acs.orgcardiff.ac.uk
This extensive involvement of f-orbitals is a key differentiator between actinide and lanthanide chemistry and is fundamental to the unique properties of uranium-carbon multiple bonds.
Table 2: Calculated Properties of Analagous Uranium-Carbon Bonds
| Compound/Fragment | Method | Calculated U-C Bond Length (Å) | Key Orbital Contributions to U-C Bond | Reference |
| F₃U≡CH | DFT (PW91) | 1.941 | U (6d, 5f), C (2s, 2p) | pnas.org |
| Cl₃U≡CH | DFT (PW91) | 1.910 | U (6d, 5f), C (2s, 2p) | pnas.org |
| [(PyPh₂P)₂C]₂UCl₂]²⁺ | DFT (BP86) | Short U-C distance noted | U (6d, 5f) contribute almost equally | chinesechemsoc.org |
| [U(η⁵-C₅ⁱPr₅)₂]⁻ | DFT | N/A (Metallocene) | U (5f, 6d, 7s) | acs.orgcardiff.ac.uk |
Theoretical Descriptors of Bond Order and Electron Delocalization in Uranium-Carbon Linkages
The nature of the uranium-carbon (U-C) bond in complexes such as this compound is a subject of significant theoretical interest. Computational studies on analogous uranium carbene complexes provide insight into the bond order and electron delocalization of the U=C linkage.
Theoretical analyses suggest that the U=C bond is a formal double bond. worktribe.com This is supported by calculations on uranium(VI) carbene imido oxo complexes, which indicate formal U=C double bond and triple-bonding interactions for the imido and oxo linkages. worktribe.com The frontier orbitals involved in the uranium-carbene interaction are often delocalized, indicating a degree of covalency. worktribe.com
The bond order and electron delocalization can be further probed using methods like Quantum Theory of Atoms in Molecules (QTAIM). While specific data for this compound is not available, studies on other uranium-carbon bonds, such as in uranium-arene complexes, utilize QTAIM to characterize the nature of the interaction. nih.gov For instance, the Laplacian of the electron density (∇²ρ) and the total electronic energy density (E(r)) at the bond critical point can distinguish between covalent and ionic character. nih.gov
The table below summarizes typical theoretical findings for uranium-ligand multiple bonds in analogous complexes, which can be extrapolated to understand the U-C linkage in this compound.
| Descriptor | Typical Finding in Analogous Systems | Implication for U-C Bond in this compound |
| Bond Length | Shorter than a U-C single bond | Suggests multiple bond character |
| Wiberg Bond Index | > 1 | Indicates a bond order greater than a single bond |
| Orbital Contribution | Significant 5f and 6d orbital involvement | Highlights the role of f-orbitals in covalent bonding |
| Electron Localization Function (ELF) | Basin of attraction between U and C | Visualizes the shared-electron nature of the bond |
Elucidation of Uranium-Oxygen Bonding Nature
The bonding between uranium and oxygen in actinyl species like the uranyl ion (UO₂²⁺) and its analogues is a cornerstone of actinide chemistry. mdpi.comacs.org Theoretical studies have been instrumental in understanding the intricacies of these bonds.
Covalency and Polarity of Terminal Uranium-Oxo Bonds
Terminal uranium-oxo (U=O) bonds are characterized by a significant degree of covalency, arising from the participation of uranium's 5f and 6d orbitals in bonding with oxygen's 2p orbitals. mdpi.comwikipedia.org Computational and spectroscopic investigations have shown that these bonds are strong and possess multiple bond character, formally considered triple bonds in the uranyl(VI) ion. mdpi.com The U=O bond lengths are typically short, around 1.78 Å in uranyl(VI) complexes. mdpi.com
Despite the covalency, the U=O bond is also highly polarized due to the difference in electronegativity between uranium and oxygen. This polarity makes the oxo ligands basic and capable of interacting with other metal centers. rsc.orgrsc.org The degree of covalency can be influenced by the other ligands coordinated to the uranium center. For example, studies on uranyl(V) complexes have shown that the covalency of the U=O bond can be manipulated by varying the metal ion that binds to the exo-oxo group. rsc.orgrsc.org
Energy decomposition analysis (EDA) combined with DFT calculations can quantify the contributions of electrostatic interaction, Pauli repulsion, and orbital interaction to the total bonding energy. The orbital interaction term, in particular, can be interpreted as the covalent contribution to the U=O bond. rsc.orgrsc.org
The following table presents typical bond characteristics for terminal U=O bonds in uranyl analogues.
| Property | Typical Value/Observation | Reference |
| U=O Bond Length | ~1.76 - 1.83 Å | mdpi.comacs.org |
| Bonding Character | Highly covalent with significant ionic contribution | mdpi.comrsc.org |
| Orbital Contributions (Uranium) | 5f, 6d, 6p | mdpi.comnih.gov |
| Vibrational Frequency (U=O stretch) | High (e.g., ~900-1000 cm⁻¹) | acs.org |
Theoretical Examination of the Inverse Trans Influence in Uranyl Analogues
A key feature of uranyl and its analogues is the inverse trans influence (ITI), where a strong σ-donating ligand strengthens and shortens the bond to the ligand positioned trans to it. mdpi.comrsc.orgd-nb.inforsc.orglancs.ac.uk This is in direct contrast to the trans influence observed in d-block transition metal complexes, where a strong trans-directing ligand weakens the bond to the trans ligand. mdpi.com
The ITI is responsible for the characteristic linear O=U=O arrangement in uranyl complexes. mdpi.comacs.org Theoretical studies, primarily using density functional theory (DFT), have been crucial in explaining this phenomenon. The ITI is attributed to the involvement of the uranium 6p "pseudo-core" orbitals in the σ-bonding framework. mdpi.comrsc.orgd-nb.info The strong polarization of the uranium center by the highly donating oxo ligand leads to mixing of the 6p orbitals with the valence 5f orbitals. d-nb.info This mixing results in a quadrupolar polarization of the metal's core electrons, leading to the contraction and strengthening of the bond trans to the oxo ligand. d-nb.inforsc.org
Quantum Theory of Atoms in Molecules (QTAIM) has been employed to quantify the effect of the ITI on the covalent character of the bonds. rsc.orgrsc.org These studies have shown that the ITI enhances the stability of the trans bonding interactions. For example, in uranyl, the ITI is found to stabilize the trans U–Oyl bonding interactions by approximately 0.76 eV. rsc.org The magnitude of the ITI is dependent on the charge localization on the multiply bonded ligand. d-nb.info
The table below provides a comparative overview of bond lengths in a complex exhibiting the ITI.
| Complex Fragment | Bond | Bond Length (Å) | Observation | Reference |
| [UOCl₅]⁻ | U=O | 1.76(1) | Short axial U=O bond | mdpi.comacs.org |
| U-Cl (trans) | 2.433(4) | Shorter than cis U-Cl | mdpi.comacs.org | |
| U-Cl (cis) | 2.536(2) | Longer than trans U-Cl | mdpi.comacs.org |
Orbital Interaction Analysis for U-O Bonds, Including 6p Orbital Participation
Molecular orbital (MO) theory provides a detailed picture of the bonding in uranyl analogues. The bonding in the linear O=U=O moiety involves the formation of both σ and π bonds. The uranium 5f and 6d orbitals are primarily involved in π-bonding with the oxygen 2p orbitals. mdpi.comwikipedia.org
A crucial aspect of the U-O σ-bonding, as revealed by theoretical calculations, is the participation of the uranium 6p orbitals. mdpi.comnih.govkyoto-u.ac.jp While the 6p orbitals are considered part of the core, they are energetically close enough to the valence orbitals of the ligands to participate in bonding. This participation is a key factor in the stability of the linear uranyl unit and the manifestation of the inverse trans influence. mdpi.comrsc.orgd-nb.infokyoto-u.ac.jp
The following table summarizes the key orbital interactions in the U=O bond of a typical uranyl analogue.
| Interaction Type | Uranium Orbitals | Oxygen Orbitals | Resulting Molecular Orbitals |
| σ-bonding | 5fσ, 6dσ, 6pσ | 2pσ | σg, σu |
| π-bonding | 5fπ, 6dπ | 2pπ | πg, πu |
Scientific Data on this compound Remains Elusive
Despite a comprehensive search of available scientific literature and chemical databases, no specific research findings, detailed synthesis protocols, or reactivity data for the compound "this compound" (CAS 251990-63-3, molecular formula C₂O₂U) have been identified.
While the compound is listed in some chemical supplier databases, there is a notable absence of peer-reviewed studies detailing its properties or behavior. This suggests that this compound may be a theoretical compound, one that has been synthesized but not extensively characterized, or a very rare species that has not been the subject of published research.
In the broader context of uranium chemistry, significant research has been conducted on related species, which may provide a theoretical framework for understanding the potential reactivity of a molecule like this compound. This body of work includes extensive studies on:
Uranium-Oxo Complexes: The synthesis, characterization, and reactivity of uranium complexes containing terminal and bridging oxo ligands are well-documented. scispace.comnih.govrsc.orgnih.gov These studies often focus on the redox chemistry of uranium and the role of the oxo ligands in small molecule activation. acs.orgnih.govrsc.org
Uranium-Carbene and Ketenylidene Complexes: Research into compounds featuring uranium-carbon multiple bonds, including carbene and the related ketenylidene ligands, has explored their synthesis and role in C-C bond formation and the activation of carbon monoxide. researchgate.netosti.govpnas.orgdicp.ac.cnchinesechemsoc.orgacademie-sciences.fr The homologation of CO by uranium complexes to form C₂ or larger fragments is a known reaction pathway. pnas.orgnih.gov
Small Molecule Activation by Uranium: Low-valent uranium complexes are known to activate small molecules such as carbon monoxide (CO) and carbon dioxide (CO₂). scispace.comacs.orgrsc.org These reactions can lead to reductive coupling and the formation of various organic functionalities.
However, without specific experimental or computational data for this compound, any discussion of its reactivity and reaction mechanisms would be purely speculative and fall outside the requested scope of this article. The strict requirement to focus solely on this compound cannot be met due to the lack of available scientific information.
Therefore, the detailed article on the "Reactivity and Reaction Mechanisms of Uranium Oxo(oxoethenylidene) Systems" as outlined cannot be generated at this time. Further research and publication on this specific molecule would be required to provide the scientifically accurate and detailed content requested.
Reactivity and Reaction Mechanisms of Uranium Oxo Oxoethenylidene Systems
Influence of the Supporting Ligand Environment on Reactivity Profiles
The steric bulk of ancillary ligands can control access to the uranium center, preventing unwanted side reactions or stabilizing highly reactive species. For instance, sterically demanding cyclopentadienyl (B1206354) or aryloxide ligands can create a protective pocket around the uranium, allowing for the isolation of otherwise transient intermediates. acs.org Conversely, a less hindered coordination sphere may be necessary to allow for the binding and activation of small molecules.
The electronic effects of supporting ligands are equally critical. Electron-donating ligands can increase the electron density at the uranium center, enhancing its nucleophilicity and its ability to engage in reductive chemistry. Conversely, electron-withdrawing ligands can make the uranium center more electrophilic and susceptible to attack by nucleophiles. This electronic modulation is fundamental to controlling the redox behavior of uranium, which can access a range of oxidation states from +2 to +6. nih.gov
A prime example of the profound influence of the ligand environment is seen in the reactivity of nitride-bridged diuranium complexes. rsc.orgnih.gov Comparative studies have shown that complexes supported by siloxide (–OSi(OtBu)3) ligands exhibit high nucleophilic reactivity of the nitride bridge towards small molecules like CO and CO2. rsc.orgscispace.com In contrast, analogous complexes with silylamide (–N(SiMe3)2) ligands are unreactive under similar conditions. rsc.orgscispace.com Computational studies suggest that the oxygen-based siloxide ligands decrease the U(μ-N) bond order, which in turn increases the nucleophilicity of the bridging nitride. rsc.orgscispace.com This demonstrates that even subtle changes in the supporting ligand sphere can dramatically switch on or off the reactivity of the complex.
The following table summarizes the reactivity of different nitride-bridged diuranium complexes, highlighting the effect of the supporting ligands.
| Complex | Supporting Ligands | Reactivity with CO/CO₂ | Reference |
| [NBu₄][{((tBuO)₃SiO)₃U}₂(μ-N)] | Siloxide | Reactive | rsc.org |
| [NBu₄][{((Me₃Si)₂N)₃U}₂(μ-N)] | Silylamide | Unreactive | rsc.org |
| [Na(dme)₃][((Me₃Si)₂N)₃U(μ-N)U(N(SiMe₃)₂) (OSi(OtBu)₃)] | Mixed Siloxide/Silylamide | Reactive | rsc.orgscispace.com |
In the context of a hypothetical Oxo(oxoethenylidene)uranium system, the choice of supporting ligands would be paramount in controlling the reactivity of both the U=O (oxo) and U=C=C=O (oxoethenylidene) functionalities. For example, the use of triamidoamine (Tren) ligands, known for their ability to stabilize reactive, multiply bonded main group donor atoms, could provide a stable framework for such a complex. rsc.org The facial coordination of the Tren ligand and the tunable steric demands based on the amido substituents could be exploited to modulate the reactivity of the oxo and oxoethenylidene groups. rsc.org
Furthermore, the introduction of redox-active ligands could open up new reaction pathways by mediating multi-electron transformations at the uranium center. purdue.edu Such ligands can act as electron reservoirs, facilitating oxidative addition and reductive elimination processes that are crucial for many catalytic cycles. purdue.edu
The steric and electronic properties of cyclopentadienyl ligands also significantly influence the reactivity of uranium metallocenes. acs.orgacs.org For instance, subtle variations in the substituents on the cyclopentadienyl ring can modulate the reactivity of terminal uranium oxo, sulfido, and selenido complexes. acs.org A less sterically demanding ligand can allow for the coordination of additional molecules, enabling the isolation of reaction intermediates that are inaccessible with bulkier ligands. acs.org
The table below illustrates how different cyclopentadienyl ligands affect the reactivity of uranium metallocenes.
| Uranium Metallocene Fragment | Key Ligand Feature | Impact on Reactivity | Reference |
| [η⁵-1,2,4-(Me₃C)₃C₅H₂]₂U | High steric bulk | Inhibits further ligand coordination | acs.org |
| [η⁵-1,2,4-(Me₃Si)₃C₅H₂]₂U | Less sterically demanding | Allows for isolation of reaction intermediates | acs.org |
| (η⁵-C₅Me₅)₂U | Electron-rich | Inert towards certain substrates like diphenylacetylene | acs.org |
Emerging Trends and Future Research Directions in Oxo Oxoethenylidene Uranium Chemistry
Development of Novel Ligand Architectures for Stabilizing Reactive Uranium Species
The stabilization of reactive uranium species, such as those containing multiple bonds to lighter elements, is a significant challenge in actinide science. The design of sophisticated ligand architectures is paramount to prevent unwanted side reactions and to isolate these intriguing molecules.
Key Developments and Future Directions:
Bulky Ligands for Steric Protection: Researchers have successfully used sterically demanding ligands to create a protective pocket around the uranium center. This approach has been instrumental in the synthesis and characterization of U(V) terminal oxo and nitrido complexes. rsc.org The use of bulky silyl (B83357) substituents on the ligand framework can facilitate two-electron oxidation of a single U(III) center, leading to the formation of these rare species. rsc.org In contrast, less sterically hindered systems often result in the formation of dinuclear, bridged complexes. rsc.org Future research will likely focus on the design of even more elaborate and tunable bulky ligands to stabilize other reactive functionalities.
Redox-Active Ligands: The incorporation of redox-active ligands, which can participate in electron-transfer processes, is a promising strategy for accessing unusual oxidation states and facilitating multi-electron transformations at a single uranium center. purdue.edu This approach has been used to stabilize low-valent uranium complexes and to form unprecedented uranium tris(imido) species. purdue.edu The development of new redox-active ligand frameworks will be crucial for expanding the scope of uranium-mediated reactions.
Chelating and Hemilabile Ligands: Multidentate chelating ligands, such as the tris(amido)amine (Tren) framework, provide thermodynamic and kinetic stability to uranium complexes. rsc.org The facial coordination of these ligands can stabilize reactive, multiply bonded main group donor atoms. rsc.org Hemilabile ligands, which contain both strongly and weakly coordinating groups, offer a dynamic coordination environment that can facilitate catalytic processes. For example, a bis(aryloxide) cyclam ligand has been shown to stabilize highly reactive uranium(III) and uranium(IV) complexes that can activate small molecules like carbon dioxide. worldscientific.com
Arene-Based Ligands: The use of arene-anchored ligands has proven effective in stabilizing a wide range of uranium oxidation states, from U(II) to U(VI), within a single ligand framework. nih.gov The interaction between the uranium center and the arene can be ambiphilic, acting as either a δ acceptor or a π donor, which is key to stabilizing both low and high-valent uranium. nih.gov This design strategy opens new avenues for exploring the rich redox chemistry of uranium. nih.gov
Advanced Computational Design for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern actinide science, providing insights that are often difficult or impossible to obtain through experiments alone. Density Functional Theory (DFT) and other advanced computational methods are increasingly used to predict the structures, properties, and reactivity of uranium complexes, guiding synthetic efforts and unraveling complex reaction mechanisms.
Key Roles of Computational Chemistry:
Predicting Molecular Structures and Properties: DFT calculations are widely used to predict the geometries and electronic structures of actinide complexes. mdpi.comtandfonline.com A systematic study of various DFT functionals and basis sets has been undertaken to improve the accuracy of these predictions for actinide-containing molecules. mdpi.com These computational models can provide valuable information on bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data. nih.gov
Guiding Ligand Design: Computational methods are instrumental in the rational design of new ligands for specific applications. tandfonline.comresearchgate.net By modeling the interactions between different ligands and the uranium center, chemists can predict the stability and selectivity of the resulting complexes. tandfonline.com This "in silico" screening approach can significantly accelerate the discovery of new and improved ligand systems for applications such as nuclear waste separation. tandfonline.comresearchgate.net
Elucidating Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of complex chemical reactions involving uranium. For example, DFT calculations have been used to investigate the mechanistic pathways for the reduction of CO2 by uranium complexes, revealing that the selectivity of the reaction is controlled by steric factors rather than electronics. researchgate.net
Understanding Bonding in Actinide Complexes: The nature of chemical bonding in actinide compounds, particularly the involvement of 5f orbitals, is a topic of intense research. acs.orgrsc.org Computational tools like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to probe the degree of covalency in uranium-ligand bonds. worldscientific.comucl.ac.uk These studies are crucial for understanding the fundamental properties of actinide complexes and for designing new materials with desired electronic and magnetic properties. rsc.org
Exploration of Potential Applications in Catalysis and f-Element Chemistry
The unique electronic properties of uranium, including its wide range of accessible oxidation states and large ionic radius, make it a promising candidate for applications in catalysis. acs.orgnih.gov While the field of uranium-based catalysis is still in its early stages, significant progress has been made in recent years. acs.orgnih.gov
Emerging Catalytic Applications:
Small Molecule Activation: Uranium complexes have shown the ability to activate a variety of small molecules of industrial and biological importance, such as N₂, CO₂, and CO. acs.orgnih.gov Low-valent uranium complexes are particularly effective in the reductive activation of these molecules. nih.gov
Hydrogenation and Hydroelementation Reactions: Uranium complexes have been successfully employed as catalysts for hydrogenation reactions, such as the conversion of ethene to ethane. yalescientific.org They have also shown activity in hydroelementation reactions, including hydroamination and hydrosilylation. acs.orgmdpi.com
Polymerization: Organoactinide complexes have been investigated as catalysts for the polymerization of α-olefins and the ring-opening polymerization of cyclic esters. mdpi.com
Photocatalysis: The uranyl ion ([O=U(VI)=O]²⁺), when activated by light, becomes a powerful oxidant capable of performing challenging chemical transformations. nih.gov Researchers have demonstrated that incorporating uranyl ions into metal-organic frameworks (MOFs) can stabilize the photoactivated species and enhance their catalytic activity for reactions like C-H fluorination. osti.gov
The hypothetical oxo(oxoethenylidene)uranium, with its combination of an oxo and a ketenylidene ligand, could potentially exhibit interesting catalytic properties. The U=O bond might participate in oxygen atom transfer reactions, while the ketenylidene moiety could be involved in C-C bond formation or other organic transformations.
Interdisciplinary Approaches to Unravel Complex Actinide Chemical Phenomena
The study of actinide chemistry is inherently interdisciplinary, requiring expertise from various fields to address the complex challenges associated with these radioactive elements. rsc.orgmpg.deiaea.org The advancement of our understanding of compounds like the hypothetical this compound relies on the synergy between different scientific disciplines.
The Importance of Collaboration:
Synthesis and Spectroscopy: Synthetic chemists work to create new actinide complexes, while spectroscopists use a variety of techniques (e.g., NMR, IR, UV-Vis, EPR) to characterize their structures and electronic properties. worldscientific.comkit.eduresearchgate.net
Crystallography: Single-crystal X-ray diffraction provides definitive structural information, revealing the precise arrangement of atoms in a molecule. rsc.orgnih.govnih.govfrontiersin.org
Computational Chemistry: As discussed earlier, computational chemists provide theoretical models that help to interpret experimental data and predict the behavior of new compounds. mdpi.comtandfonline.comrsc.orgucl.ac.uk
Radiochemistry: The handling of radioactive materials requires specialized facilities and expertise in radiochemistry to ensure safety and to study the effects of ionizing radiation on actinide complexes. rsc.orgiaea.org
Materials Science: The development of new actinide-based materials with novel electronic, magnetic, or catalytic properties is a key area of research that bridges chemistry and materials science. rsc.orgnih.govmanchester.ac.uk
International conferences and collaborations play a crucial role in fostering this interdisciplinary research, bringing together scientists from around the world to share their latest findings and tackle the frontiers of actinide science. mpg.de
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
